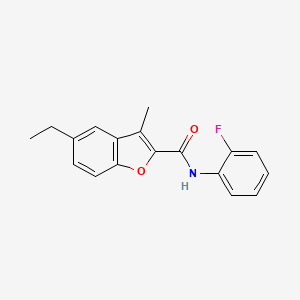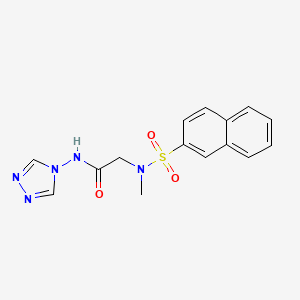
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as "BDBMC" and is a derivative of quinolinecarboxamide. In
作用机制
The exact mechanism of action of BDBMC is not fully understood. However, it has been suggested that BDBMC exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes that are required for cancer cell growth and proliferation. BDBMC's anti-inflammatory properties are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Finally, BDBMC's neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
BDBMC has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. BDBMC also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, BDBMC has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the major advantages of using BDBMC in lab experiments is its potential therapeutic applications. BDBMC has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties, which makes it a promising candidate for drug development. However, one of the limitations of using BDBMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on BDBMC. One area of research is to further investigate its potential therapeutic applications, particularly in cancer treatment. Another area of research is to study its mechanism of action in more detail. Finally, researchers could investigate the pharmacokinetics and toxicity of BDBMC to determine its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide or BDBMC is a chemical compound that has potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and neuroprotective properties, and has been extensively studied in the scientific community. Future research on BDBMC could lead to the development of new drugs for cancer treatment, inflammation, and neurodegenerative diseases.
合成方法
The synthesis of BDBMC involves the reaction of 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
科学研究应用
BDBMC has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. BDBMC has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, BDBMC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-15-13(9-12)3-2-8-20(15)18(21)19-14-5-7-16-17(10-14)23-11-22-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRZNBQXATFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)




![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)

![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)
